4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one
Overview
Description
Antipyrine, 4-butyl-: is a derivative of antipyrine, a well-known analgesic and antipyretic compound. Antipyrine, 4-butyl- is characterized by the presence of a butyl group attached to the antipyrine core structure. This modification can potentially alter its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antipyrine, 4-butyl- typically involves the alkylation of antipyrine with a butyl halide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of Antipyrine, 4-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Antipyrine, 4-butyl- can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the antipyrine core, converting it to a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Hydroxylated antipyrine derivatives.
Substitution: Various alkyl or aryl substituted antipyrine derivatives.
Scientific Research Applications
Chemistry: Antipyrine, 4-butyl- is used as a model compound in studying the effects of alkyl substitution on the pharmacokinetics and pharmacodynamics of antipyrine derivatives. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, Antipyrine, 4-butyl- is used to study its interactions with various enzymes and receptors. It serves as a probe to understand the metabolic pathways involved in its biotransformation.
Medicine: Antipyrine, 4-butyl- is investigated for its potential analgesic and antipyretic properties. It is also studied for its effects on drug-metabolizing enzymes in the liver.
Industry: In the pharmaceutical industry, Antipyrine, 4-butyl- is used in the development of new drug formulations. It is also used in the production of analytical reagents and as a reference standard in quality control laboratories.
Mechanism of Action
Antipyrine, 4-butyl- exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, Antipyrine, 4-butyl- reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The compound may also interact with other molecular targets, such as ion channels and receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Antipyrine: The parent compound, known for its analgesic and antipyretic properties.
4-Aminoantipyrine: A derivative with an amino group, used in various analytical applications.
Phenazone: Another name for antipyrine, widely used as an analgesic and antipyretic.
Uniqueness: Antipyrine, 4-butyl- is unique due to the presence of the butyl group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This modification can potentially enhance its pharmacokinetic properties and therapeutic efficacy compared to its parent compound and other derivatives.
Properties
IUPAC Name |
4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-11-14-12(2)16(3)17(15(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBDCFNLLNBTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143966 | |
Record name | Antipyrine, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101496-03-1 | |
Record name | Antipyrine, 4-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101496031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antipyrine, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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